molecular formula C16H14FN3O4 B1321605 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide CAS No. 56287-72-0

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide

Cat. No. B1321605
CAS RN: 56287-72-0
M. Wt: 331.3 g/mol
InChI Key: IHMGVBGVESPOHF-UHFFFAOYSA-N
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Description

The compound "2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide" is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry and material science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structural characteristics, and potential applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds often involves multistep reactions, starting with commercially available building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the synthesis of various heterocyclic compounds, indicating that similar methods could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of fluorinated benzimidazole-substituted nitronyl nitroxides suggests that fluorine atoms can be introduced into benzene rings, which could be relevant for the synthesis of "2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide" .

Molecular Structure Analysis

The molecular structure of fluorinated benzamide compounds is often confirmed by techniques such as single-crystal X-ray diffraction . These structures can exhibit various intermolecular interactions, including hydrogen bonds, which are crucial for the stability of the crystal packing . The presence of fluorine atoms can influence the acidity and redox properties of the compounds, as well as their magnetic properties .

Chemical Reactions Analysis

Fluorinated benzamide compounds can participate in a range of chemical reactions. The presence of fluorine atoms can enhance the reactivity of the compound, as seen in the nucleophilic vinylic substitution reactions of gem-difluoroenamides . These reactions can lead to the formation of heterocyclic compounds, such as benzoxazines and benzoxazepin-ones, which may be relevant to the reactivity of "2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide" .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamide compounds can vary depending on their molecular structure. For example, the introduction of fluorine atoms into the benzene ring can significantly increase the acidity of the compounds . The crystal packing and solid-state arrangement of these compounds are influenced by their functional groups and substituents, which can lead to different crystal systems and space groups . These properties are important for understanding the behavior of the compound in different environments and for potential applications in drug discovery and material science .

Scientific Research Applications

Synthesis and Structural Characterization

  • Deng et al. (2014) synthesized a crystal of a similar compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide. The compound was characterized using various techniques such as NMR, IR, MS, and X-ray single-crystal determination, contributing to understanding the structure and properties of related compounds (Deng et al., 2014).

Biological Applications

  • Histone Deacetylase Inhibition and Antitumor Activity :

    • A study by Saito et al. (1999) examined MS-27-275, a benzamide derivative, for its ability to inhibit histone deacetylase (HDA), which is relevant to the study of similar benzamide compounds. This compound showed marked antitumor activity in vivo, suggesting potential applications in cancer therapy (Saito et al., 1999).
  • Antimicrobial Activity :

    • Ertan et al. (2007) synthesized benzamide derivatives and evaluated them for antimicrobial activities. This research is relevant for understanding the potential of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide in similar applications (Ertan et al., 2007).

Chemical Properties and Synthesis

  • Synthesis Techniques :
    • Al‐Sehemi et al. (2017) explored the synthesis and characterization of N,N-diacylaniline derivatives, which includes compounds structurally related to 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide. This research contributes to understanding the synthesis pathways and chemical properties of similar compounds (Al‐Sehemi et al., 2017).

Applications in Drug Discovery

  • Inhibitors for Viral Proteins :
    • Jamalan et al. (2020) conducted a study focusing on inhibitors for the papain-like proteinase of SARS-CoV-2, demonstrating the application of related benzamide compounds in antiviral drug discovery (Jamalan et al., 2020).

Materials Science and Optics

  • Non-Linear Optical Properties :
    • Yanes et al. (1997) researched N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, a related compound, focusing on its molecular structure and non-linear optical properties. This suggests potential applications in materials science and optics for similar compounds (Yanes et al., 1997).

Safety And Hazards

A Safety Data Sheet for 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide is available , which would provide detailed information about its safety and hazards.

properties

IUPAC Name

2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O4/c1-10-4-2-3-5-13(10)19-16(22)12-8-11(20(23)24)6-7-14(12)18-15(21)9-17/h2-8H,9H2,1H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMGVBGVESPOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615579
Record name 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide

CAS RN

56287-72-0
Record name 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

14.4 g(0.053 mol) of N-(2-amino-5-nitrobenzoyl)-o-toluidine and 6.3 g(0.08 mol) of pyridine are dissolved in 300 ml of tetrahydrofuran. 12.2 g(0.126 mol) of fluoroacetyl chloride are added to the solution for 10 minutes under ice-cooling. The solution is stirred at the same temperature for 30 minutes and then at room temperature for 2.5 hours. The reaction solution is allowed to stand at room temperature overnight. The crystalline precipitate is collected by filtration, washed with water and then dried. 16.4 g of N-(2-fluoroacetamido-5-nitrobenzoyl)-o-toluidine are obtained.
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